molecular formula C12H13BrO2 B13906803 Methyl 2-[(1R)-6-bromoindan-1-YL]acetate

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate

Cat. No.: B13906803
M. Wt: 269.13 g/mol
InChI Key: GQPHMSGOJSRIHV-SECBINFHSA-N
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Description

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is a chiral ester derivative featuring a brominated indan core. The compound’s structure includes a methyl ester group attached to a 6-bromoindan moiety with an (1R) absolute configuration, making it a stereochemically distinct molecule. Structural elucidation of similar compounds often employs techniques like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction (SCXRD) . The (1R) configuration is typically confirmed using enantiomorph-polarity estimation methods, such as the Flack parameter in X-ray crystallography .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 2-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]acetate

InChI

InChI=1S/C12H13BrO2/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9H,2-3,6H2,1H3/t9-/m1/s1

InChI Key

GQPHMSGOJSRIHV-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCC2=C1C=C(C=C2)Br

Canonical SMILES

COC(=O)CC1CCC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate typically involves the esterification of 6-bromoindan-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(1R)-6-bromoindan-1-YL]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Differences :

  • Aromatic System : Ethyl 2-(6-bromopyridin-2-yl)acetate contains a pyridine ring, whereas the target compound features an indan system (a fused bicyclic structure of benzene and cyclopentane).
  • Ester Group : The ethyl ester in this compound vs. the methyl ester in the target may influence solubility and metabolic stability.
  • Bromine Position : Both compounds have bromine at the 6-position, but the electronic effects differ due to the pyridine’s nitrogen atom versus the indan’s hydrocarbon framework.

Functional Implications :

  • Pyridine’s electron-withdrawing nature could enhance electrophilic reactivity compared to the electron-rich indan system.

2-(6-Methyl-1H-indol-3-yl)acetic Acid

Structural Differences :

  • Core Structure : The indole ring (aromatic benzene fused with pyrrole) contrasts with the indan system.
  • Substituents : A methyl group at the 6-position vs. bromine in the target compound.
  • Functional Group : The free carboxylic acid group vs. the methyl ester introduces differences in acidity and hydrogen-bonding capacity.

Functional Implications :

  • The indole’s NH group enables hydrogen bonding, which is absent in the indan-based target compound.
  • Bromine’s larger atomic size and polarizability may increase molecular weight and influence lipophilicity compared to the methyl group .

Adamantyl Bromomethyl Ketone Derivatives

Structural Differences :

  • Core Framework : Adamantane (a rigid, diamondoid hydrocarbon) vs. indan.
  • Functional Group : A bromomethyl ketone group vs. a bromoindan-acetate ester.

Functional Implications :

  • Adamantane’s rigidity may enhance thermal stability but reduce conformational flexibility.
  • Bromomethyl ketones are more reactive toward nucleophilic substitution than bromoindan esters, which could affect synthetic utility .

Enantiomeric Considerations

The (1R) configuration of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate distinguishes it from its (1S) enantiomer. Studies using Flack parameters (e.g., x or η) highlight the importance of accurate chirality assignment, as enantiomers can exhibit divergent biological activities or crystallization behaviors .

Data Table: Key Comparative Properties

Property This compound Ethyl 2-(6-bromopyridin-2-yl)acetate 2-(6-Methyl-1H-indol-3-yl)acetic Acid
Molecular Formula C₁₂H₁₃BrO₂ C₉H₁₀BrNO₂ C₁₁H₁₁NO₂
Aromatic System Indan (benzene + cyclopentane) Pyridine Indole (benzene + pyrrole)
Functional Group Methyl ester Ethyl ester Carboxylic acid
Halogen/Substituent 6-Bromo 6-Bromo 6-Methyl
Chirality (1R) configuration Not reported Not applicable (achiral)

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